molecular formula C15H15N3O2 B11847515 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one CAS No. 90059-38-4

3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one

Cat. No.: B11847515
CAS No.: 90059-38-4
M. Wt: 269.30 g/mol
InChI Key: BOXJSQPMROCBAS-UHFFFAOYSA-N
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Description

3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones and isoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized via the reaction of anthranilic acid derivatives with amides or nitriles, followed by cyclization. The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The isoxazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is unique due to its combined quinazolinone and isoxazole structures, which provide a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

90059-38-4

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)-2-propylquinazolin-4-one

InChI

InChI=1S/C15H15N3O2/c1-3-6-13-16-12-8-5-4-7-11(12)15(19)18(13)14-9-10(2)17-20-14/h4-5,7-9H,3,6H2,1-2H3

InChI Key

BOXJSQPMROCBAS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=NO3)C

Origin of Product

United States

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